molecular formula C7H8N4 B1269110 3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine CAS No. 31040-12-7

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

Cat. No. B1269110
CAS RN: 31040-12-7
M. Wt: 148.17 g/mol
InChI Key: BGJXFIHVQNRKQO-UHFFFAOYSA-N
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Description

“3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine” is a chemical compound with the molecular formula C7H8N4 . It is a derivative of the [1,2,4]triazolo[4,3-a]pyridine class .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives, which includes “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine”, often involves aromatic nucleophilic substitution . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine” can be represented by the InChI code: 1S/C7H8N4/c1-5-9-10-7-6 (8)3-2-4-11 (5)7/h2-4H,8H2,1H3 .


Physical And Chemical Properties Analysis

“3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine” is a solid at room temperature . It has a molecular weight of 148.17 .

Scientific Research Applications

Antidiabetic Activity

Triazolo[4,3-a]pyrazine derivatives, which include “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine”, have been found to exhibit antidiabetic activity . They are key pharmacophores in sitagliptin phosphate, a drug used for the treatment of type II-diabetes mellitus .

Anti-Platelet Aggregation

These compounds have also been found to exhibit anti-platelet aggregation properties . This makes them potentially useful in the treatment of conditions where platelet aggregation plays a key role, such as cardiovascular diseases.

Antifungal Activity

Triazole compounds have been found to exhibit antifungal activity . This makes them potentially useful in the treatment of various fungal infections.

Antibacterial Activity

Triazole compounds have been found to exhibit antibacterial activity . They have been found to be effective against both Gram-positive and Gram-negative bacteria .

Antimalarial Activity

Triazolo[4,3-a]pyrazine derivatives have been found to exhibit antimalarial activity . This makes them potentially useful in the treatment of malaria.

Antitubercular Activity

These compounds have also been found to exhibit antitubercular activity . This makes them potentially useful in the treatment of tuberculosis.

Anticonvulsant Properties

Triazolo[4,3-a]pyrazine derivatives have been found to exhibit anticonvulsant properties . This makes them potentially useful in the treatment of conditions such as epilepsy.

Anti-Inflammatory and Analgesic Properties

Triazole compounds have been found to exhibit anti-inflammatory and analgesic properties . This makes them potentially useful in the treatment of various inflammatory conditions and for pain management.

Future Directions

The future directions for “3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine” and its derivatives could involve further exploration of their antiviral and antimicrobial properties . Additionally, their potential as anticancer agents could be investigated .

Mechanism of Action

properties

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJXFIHVQNRKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343550
Record name 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine

CAS RN

31040-12-7
Record name 3-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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